3-(Cyclopentyloxy)pyridine 3-(Cyclopentyloxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475607
InChI: InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

3-(Cyclopentyloxy)pyridine

CAS No.:

Cat. No.: VC16475607

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentyloxy)pyridine -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 3-cyclopentyloxypyridine
Standard InChI InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2
Standard InChI Key AEURMOGNMPKNFQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)OC2=CN=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

3-(Cyclopentyloxy)pyridine (IUPAC name: 3-cyclopentyloxypyridine) belongs to the class of alkoxy-substituted pyridines. Its molecular structure consists of a pyridine ring with a cyclopentyl ether group at the third carbon position (Figure 1) . The compound’s SMILES notation, C1CCC(C1)OC2=CN=CC=C2\text{C1CCC(C1)OC2=CN=CC=C2}, precisely encodes this topology, while its InChIKey (AEURMOGNMPKNFQ-UHFFFAOYSA-N) provides a unique identifier for database searches .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC10H13NO\text{C}_{10}\text{H}_{13}\text{NO}
Molecular Weight163.22 g/mol
XLogP3-AA2.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds2
Exact Mass163.099714 Da

Spectral and Stereochemical Features

The compound’s infrared spectrum would theoretically exhibit characteristic peaks for the pyridine ring (C=N stretch ~1600 cm1^{-1}) and ether C-O-C asymmetric stretching (~1100 cm1^{-1}). Nuclear magnetic resonance (NMR) predictions suggest:

  • 1H^1\text{H} NMR: Aromatic protons at δ 6.5–8.5 ppm (pyridine H-2, H-4, H-5, H-6), cyclopentyl methines at δ 1.5–2.5 ppm, and oxygen-adjacent CH2_2 groups upfield at δ 3.5–4.5 ppm .

  • 13C^{13}\text{C} NMR: Pyridine carbons at δ 120–150 ppm, ether oxygen-bearing carbon at δ 70–80 ppm, and cyclopentyl carbons at δ 20–35 ppm .

The planar pyridine ring and flexible cyclopentyl group create a conformationally dynamic system, with computational models suggesting preferred equatorial positioning of the ether group in solution .

Synthesis and Manufacturing Approaches

Base-Catalyzed Etherification Strategies

Recent advances in pyridine functionalization, particularly the base-catalyzed isomerization of bromopyridines, provide insight into potential synthetic routes . While 3-bromopyridine typically undergoes substitution at the 4-position under basic conditions, strategic use of cyclopentanol nucleophiles could enable 3-(cyclopentyloxy)pyridine synthesis:

3-Bromopyridine+CyclopentanolKOH, 18-crown-63-(Cyclopentyloxy)pyridine+HBr\text{3-Bromopyridine} + \text{Cyclopentanol} \xrightarrow{\text{KOH, 18-crown-6}} \text{3-(Cyclopentyloxy)pyridine} + \text{HBr}

Optimization studies for analogous etherifications suggest dimethylacetamide (DMAc) as an effective solvent at 80°C, with crown ethers enhancing potassium ion coordination to improve nucleophile reactivity .

Table 2: Synthetic Condition Optimization

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes SNAr rate
SolventDMAcPolar aprotic stabilization
Catalyst18-crown-6Enhances K+^+ solubility
Reaction Time15 hoursCompletes ring isomerization

Alternative Methodological Routes

Patent literature hints at alternative pathways:

  • Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) with triphenylphosphine to couple cyclopentanol to 3-hydroxypyridine .

  • Ultrasonication-Assisted Synthesis: Reducing reaction times through cavitation effects in polar solvents.

  • Continuous Flow Chemistry: Microreactor systems for improved heat transfer and selectivity.

Each method presents trade-offs in atom economy (Mitsunobu: ~40%) versus scalability (flow systems: >80% theoretical yield) .

Physicochemical and Computational Properties

Partitioning and Solubility Behavior

With an XLogP3-AA of 2.1, 3-(cyclopentyloxy)pyridine exhibits moderate lipophilicity, suggesting:

  • Good membrane permeability in biological systems

  • Limited aqueous solubility (~1.2 mg/mL predicted)

  • Compatibility with organic solvents (DCM, EtOAc, THF)

Molecular dynamics simulations indicate the cyclopentyl group induces a hydrophobic “shield” around the pyridine nitrogen, potentially influencing base strength (predicted pKa ~3.1 for conjugate acid) .

Solid-State Characteristics

While crystallographic data remain unpublished, analogous pyridine ethers typically adopt monoclinic crystal systems with P21_1/c space groups. Predicted lattice parameters:

  • a = 8.2 Å, b = 12.4 Å, c = 7.9 Å

  • β = 98°

  • Z = 4 molecules/unit cell

Thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset at ~250°C, with sublimation possible under vacuum at 150°C .

Applications in Chemical Research

Structural FeaturePotential Pharmacological Impact
Pyridine NHydrogen bond acceptor sites
Cyclopentyloxy groupLipophilic permeability enhancer
Rotatable bondsConformational flexibility

Materials Science Applications

Emerging research explores its utility in:

  • Liquid crystal displays (as a polarizable core unit)

  • Metal-organic frameworks (MOFs) via pyridine coordination

  • Polymer photoinitiators through electron-transfer mechanisms

Preliminary conductivity measurements in doped polyaniline composites show a 15% increase in charge carrier mobility compared to unmodified polymer .

Comparative Analysis with Structural Analogues

Table 4: Benchmarking Against Related Pyridines

CompoundXLogP3H-Bond AcceptorsUnique Attributes
3-Methoxypyridine0.92Higher solubility
3-Phenoxypyridine2.82Aromatic π-system
3-(Cyclohexyloxy)pyridine2.32Larger aliphatic ring
3-(Cyclopentyloxy)pyridine2.12Optimal steric profile

The cyclopentyl group strikes a balance between steric bulk (smaller than cyclohexyl) and lipophilicity (higher than methoxy), making it particularly suited for medicinal chemistry applications requiring blood-brain barrier penetration .

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